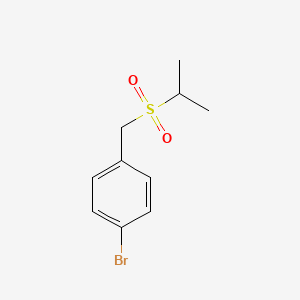

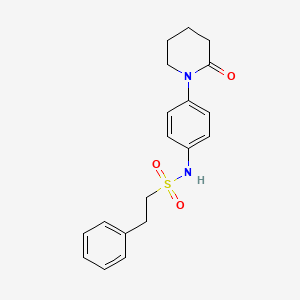

![molecular formula C21H20FN5O2 B2491262 3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-07-9](/img/structure/B2491262.png)

3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives and their analogs, such as triazoloquinazolines, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions, condensations, and modifications of existing quinazoline frameworks. For example, derivatives of triazoloquinazoline can be synthesized through reactions involving anthranilamide and various isocyanates, leading to different substitution patterns on the quinazoline nucleus (Chern et al., 1988).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, plays a critical role in confirming the structures of synthesized quinazoline derivatives. These techniques help in understanding the conformation, substitution pattern, and overall geometry of the compounds (Kopotilova et al., 2023).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, ring closure, and cyclization reactions. These reactions are influenced by the substituents on the quinazoline ring, which can also affect the compound's reactivity and stability (Kholodnyak et al., 2016).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development (Yao et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including acidity, basicity, and photophysical properties, are significant for their biological activity and interaction with biological targets. For instance, the presence of fluorine atoms can significantly affect the electronic properties and biological activity of these compounds (Holla et al., 2005).

Aplicaciones Científicas De Investigación

Biological Activity Prediction and Toxicity

A study aimed at modeling a virtual library of triazoloquinazoline carboxamides, including compounds structurally similar to 3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, predicted the biological activity and acute toxicity of these compounds. The PASS program predicted potential antineurotic activity, making these compounds promising for treating male reproductive and erectile dysfunction. The acute toxicity prediction classified them as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Anticancer Activity

Another study synthesized a series of 1,2,4-triazoloquinoline derivatives, including structures analogous to the compound , to explore their anticancer potential. These compounds exhibited significant in vitro cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Benzodiazepine Binding Activity

Research into tricyclic heterocycles related to the triazoloquinazoline structure revealed compounds with high affinity for the benzodiazepine receptor. This study demonstrated the potential of these compounds as benzodiazepine antagonists in rat models (Francis et al., 1991).

Antimicrobial Activities

A study on triazole carboxamides, structurally related to the compound , evaluated their antimicrobial activities against various bacterial and fungal strains. Certain compounds showed potent antibacterial effects and selective action, highlighting their potential in antimicrobial therapy (Pokhodylo et al., 2021).

Direcciones Futuras

The future directions for this compound involve the development of new antimicrobial agents with excellent antibacterial activity . There is an urgent need to develop new compounds with excellent antibacterial activity due to the widespread infection revealing a gradual decrease of sensitivity to the currently used antimicrobial agents .

Mecanismo De Acción

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its potential pharmacological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This interaction could lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with triazole compounds , it’s plausible that multiple biochemical pathways could be affected. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds have been studied . These studies could provide insights into the potential ADME properties of this compound, which would impact its bioavailability.

Result of Action

Given the potential for interaction with various enzymes and receptors , the compound could have diverse effects at the molecular and cellular level. These effects could contribute to its potential pharmacological activities.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c1-12(2)9-10-23-20(28)13-7-8-15-17(11-13)27-19(24-21(15)29)18(25-26-27)14-5-3-4-6-16(14)22/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYKXZPNTAAFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)